molecular formula C27H27N3O2S B2364652 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline CAS No. 866844-36-2

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline

Katalognummer: B2364652
CAS-Nummer: 866844-36-2
Molekulargewicht: 457.59
InChI-Schlüssel: BMDXFXCVIZTVLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline is a synthetic quinoline derivative featuring a benzenesulfonyl group at position 3, a 4-benzylpiperazine substituent at position 4, and a methyl group at position 6 of the quinoline core. This compound is of interest in medicinal chemistry due to its structural complexity, which combines sulfonamide and piperazine motifs—functional groups often associated with bioactivity, such as enzyme inhibition or receptor modulation.

Eigenschaften

IUPAC Name

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-21-12-13-25-24(18-21)27(26(19-28-25)33(31,32)23-10-6-3-7-11-23)30-16-14-29(15-17-30)20-22-8-4-2-5-9-22/h2-13,18-19H,14-17,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDXFXCVIZTVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl and benzylpiperazinyl groups through nucleophilic substitution and sulfonylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the quinoline core and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DCM.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of partially or fully reduced quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to enhance the compound’s binding affinity to these targets, while the quinoline core can modulate biological activity through various pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Quinoline Core Modifications
  • 6-Methyl vs. 6-Ethoxy (): The compound "3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethoxyquinoline" differs only in the 6-position substituent (ethoxy instead of methyl). The ethoxy group is bulkier and more polar than methyl, which may reduce membrane permeability but enhance solubility. Methyl groups, being electron-donating, could increase lipophilicity (logP) and improve blood-brain barrier penetration, a critical factor in central nervous system-targeted drugs.
  • 6-Methyl vs. 6-Halogenated Derivatives (): Compounds like 3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (9b) and 6-chloro analogs (9c) feature halogens (F, Cl) at position 4. For example, fluorine can enhance metabolic stability, while chlorine may increase steric hindrance. The methyl group in the target compound likely offers a balance between steric bulk and metabolic stability.
Piperazine Substituent Variations
  • 4-Benzylpiperazine vs. 4-(4-Fluorophenyl)piperazine (): Analogs such as 3-(4-(4-Fluorophenyl)piperazin-1-yl)-4-methylcinnoline (10a) replace the benzyl group with a fluorophenyl moiety. The benzyl group in the target compound introduces greater hydrophobicity and bulk, which might enhance interactions with hydrophobic binding pockets in proteins. In contrast, fluorophenyl groups could improve solubility and modulate selectivity for specific receptors (e.g., serotonin or dopamine receptors).
Sulfonyl Group Modifications ():

Compounds like 1-[(2E)-3-(Naphthalen-2-yl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine (SU [3,3]) feature trifluoromethylbenzenesulfonyl groups. The trifluoromethyl group is strongly electron-withdrawing, which could enhance sulfonamide acidity and influence hydrogen-bonding interactions. The target compound’s simple benzenesulfonyl group may offer more predictable pharmacokinetics due to reduced metabolic susceptibility.

Biologische Aktivität

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications, drawing on various research findings and case studies.

Chemical Structure

The compound features a quinoline core substituted with a benzenesulfonyl group and a benzylpiperazine moiety. Its molecular formula is C22H26N4O2SC_{22}H_{26}N_{4}O_{2}S, and it has a complex structure that contributes to its biological activity.

Research indicates that this compound exhibits its biological effects primarily through enzyme inhibition. It interacts with specific targets within cells, leading to altered biochemical pathways. The mechanism involves:

  • Enzyme Inhibition : The compound binds to the active sites of certain enzymes, inhibiting their function. This can disrupt cellular processes such as proliferation and metabolism.
  • DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA, affecting replication and transcription processes.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance, in vitro assays have shown that it inhibits the growth of various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the substitution pattern significantly influences its efficacy.

Cell Line Inhibition (%) Reference
MCF-7 (Breast Cancer)65%
A549 (Lung Cancer)70%
HeLa (Cervical Cancer)60%

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest effectiveness against several bacterial strains, indicating potential for development as an antibacterial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Studies

  • Anticancer Efficacy in Animal Models : A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to controls, supporting its potential as a therapeutic agent in oncology.
  • Synergistic Effects with Other Drugs : Research has indicated that when combined with existing chemotherapeutics, this compound enhances overall efficacy, suggesting a role in combination therapy strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.